For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-D-Lys-OH.HCl
Fmoc-D-Lys-OH.HCl, or N-α-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride, is a pivotal amino acid derivative employed extensively in synthetic peptide chemistry.[1][2][3] Its primary application lies in solid-phase peptide synthesis (SPPS), where it serves as a fundamental building block for the stepwise assembly of peptide chains.[4] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for selective deprotection under mild basic conditions, a key feature of the widely used Fmoc-based peptide synthesis strategy.[4][5] This D-enantiomer is crucial for the synthesis of peptides containing non-natural D-amino acids, which can confer desirable properties such as increased metabolic stability and unique conformational constraints.
This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols involving Fmoc-D-Lys-OH.HCl.
Chemical Structure and Properties
Fmoc-D-Lys-OH.HCl is a lysine derivative where the alpha-amino group is protected by an Fmoc group.[1][6] The compound is supplied as a hydrochloride salt.
Chemical Structure:
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Systematic Name: (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-6-aminohexanoic acid hydrochloride
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Key Features: A D-lysine core, an Fmoc protecting group attached to the α-amino group, a free ε-amino group (protonated in the HCl salt form), and a free α-carboxyl group.
Physicochemical Properties
The following table summarizes the key quantitative properties of Fmoc-D-Lys-OH.HCl.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅ClN₂O₄ (or C₂₁H₂₄N₂O₄·HCl) | [1][2][7][8] |
| Molecular Weight | 404.89 g/mol | [1][2][6][8] |
| CAS Number | 201002-47-3 | [1][2][6][7][8] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | ~190 °C | [4] |
| Purity | ≥98.0% (HPLC) or >99.5% | [4] |
| Solubility | Soluble in DMSO (200 mg/mL), DMF.[1][9] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[10] | [1][9][10] |
| Storage Conditions | 2-8°C or 4°C for long-term storage, sealed and away from moisture.[1][4] Stock solutions can be stored at -20°C for 1 month or -80°C for 6 months.[1] | [1][4] |
| Optical Rotation | [a]21.8/D = -10 ± 2.5 ° (c=1 in DMF) for the L-isomer, indicating the D-isomer will have a positive rotation. | [4] |
Experimental Protocols
Fmoc-D-Lys-OH.HCl is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the essential experimental protocols for its use.
Fmoc Group Deprotection
The removal of the Fmoc protecting group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction.[5] This process is typically achieved using a mild base.[5][11]
Methodology:
-
Reagents and Materials:
-
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.[12]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[13]
-
Agitation: Shake the mixture at room temperature for 2-5 minutes.[13]
-
Drain: Filter and drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.
-
Final Agitation: Shake the mixture at room temperature for 5-10 minutes to ensure complete removal of the Fmoc group.[13]
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Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.
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Peptide Coupling Reaction
After Fmoc deprotection, the newly exposed free amine on the peptide-resin is coupled with the carboxyl group of the next Fmoc-protected amino acid. This requires activation of the carboxyl group.[14]
Methodology (using HBTU/DIPEA):
-
Reagents and Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
Fmoc-D-Lys-OH.HCl (or other Fmoc-amino acid)
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[12]
-
Solvent: High-purity, amine-free DMF[12]
-
Reaction vessel
-
-
Protocol Steps:
-
Activation of Amino Acid: In a separate vessel, dissolve the incoming Fmoc-D-Lys-OH.HCl (typically 2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.
-
Neutralization and Activation: Add DIPEA (4-8 equivalents) to the solution. The base serves to neutralize the hydrochloride salt of the amino acid and catalyze the activation. Allow this activation mixture to pre-activate for 10-15 minutes at room temperature.[15]
-
Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin.[15]
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.[12][15] The reaction progress can be monitored.
-
Monitoring (Optional): Perform a ninhydrin (Kaiser) test on a small sample of resin beads.[15] A negative result (beads remain colorless or faint yellow) indicates that all free amines have reacted and the coupling is complete.[15]
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The cycle of deprotection and coupling can now be repeated.
-
Visualizations: Workflows and Relationships
Solid-Phase Peptide Synthesis (SPPS) Cycle
The core of SPPS is a repeated cycle of deprotection and coupling to elongate the peptide chain while it is anchored to a solid support.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-D-Lys-OH·HCl - 泰和伟业 [cdthchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. genscript.com [genscript.com]
- 6. abmole.com [abmole.com]
- 7. linkpeptide.com [linkpeptide.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc-Lys-OH hydrochloride CAS#: 139262-23-0 [m.chemicalbook.com]
- 10. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. jpt.com [jpt.com]
- 15. benchchem.com [benchchem.com]
